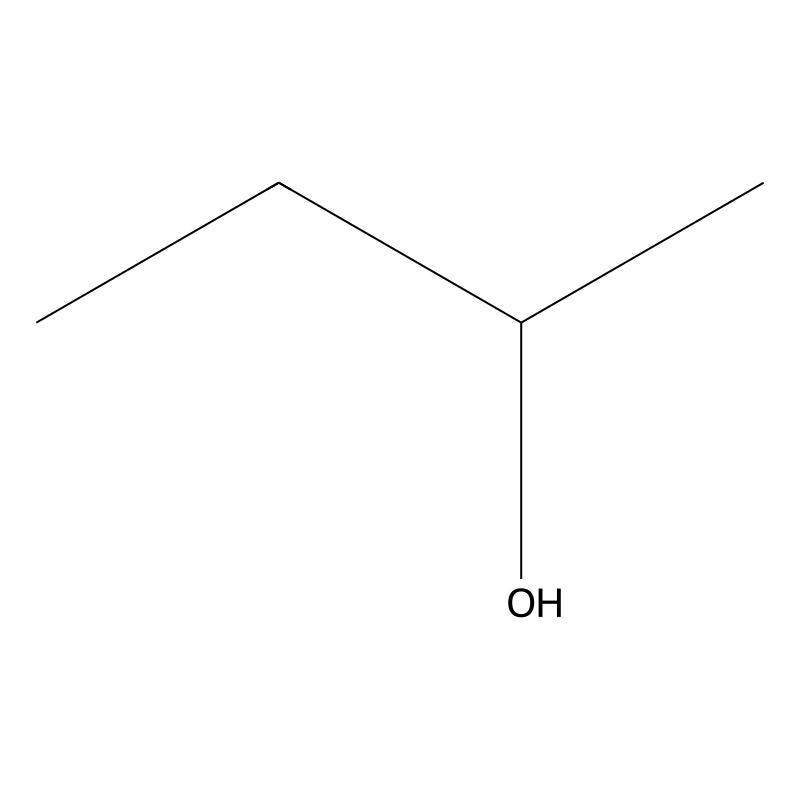

2-Butanol

CH3CHOHCH2CH3

C4H10O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CHOHCH2CH3

C4H10O

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.44 M

181 mg/mL at 25 °C

125,000 mg/l water at 20 °C

Sol in 12 parts water; miscible with alcohol and ether

Very soluble in acetone; miscible in ethanol and ethyl ether

In water, 181,000 mg/l @ 25 °C

Solubility in water, g/100ml at 25 °C: ≈21 (good)

16%

Synonyms

Canonical SMILES

2-Butanol is a secondary aliphatic alcohol characterized by its chiral structure, moderate volatility, and specific reactivity profile. As a commercially critical chemical intermediate and specialized solvent, it features a boiling point of 99.5 °C and remains a stable, flowable liquid down to -114.7 °C [1]. Unlike primary or tertiary isomers, 2-butanol offers an intermediate hydrophilic-lipophilic balance with a water solubility of approximately 290 g/L at 20 °C [1]. This distinct physical chemistry makes it the exclusive precursor for the industrial synthesis of methyl ethyl ketone (MEK) and a highly selective solvent for aqueous two-phase extraction systems where precise phase separation is required .

Substituting 2-butanol with its common isomers—1-butanol, isobutanol, or tert-butanol—results in fundamental process failures due to divergent thermal, solubility, and reactive properties. In synthesis, 1-butanol oxidizes to butyraldehyde rather than the target ketone (MEK), rendering it useless as a direct MEK precursor [1]. In material handling, tert-butanol is a solid at standard room temperature (melting point 25.6 °C), requiring heated storage and transfer lines, whereas 2-butanol remains a flowable liquid [2]. Furthermore, in solvent extraction, tert-butanol is completely miscible with water, failing to form the biphasic systems necessary for separation, while 1-butanol's low water solubility (~73 g/L) severely limits its capacity to extract polar compounds compared to 2-butanol[3].

References

- [1] Keuler, J. N., et al. 'The dehydrogenation of 2-butanol over copper-based catalysts: optimising catalyst composition and determining kinetic parameters.' Applied Catalysis A: General 218.1-2 (2001): 171-180.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 6568, 2-Butanol.

- [3] König, G., Reetz, M. T., & Thiel, W. '1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects.' The Journal of Physical Chemistry B, 122(27), 6962-6974 (2018).

Precursor Suitability: High-Selectivity Dehydrogenation to MEK

For the industrial production of methyl ethyl ketone (MEK), the secondary hydroxyl group of 2-butanol is structurally mandatory. Catalytic dehydrogenation of 2-butanol over copper or zinc oxide catalysts at 400–500 °C yields MEK with selectivities exceeding 95% [1]. In contrast, the primary alcohol 1-butanol under similar oxidative/dehydrogenative conditions yields butyraldehyde or butyric acid[2]. This strict structural requirement dictates that 1-butanol cannot be procured as a substitute for MEK manufacturing.

| Evidence Dimension | Dehydrogenation Product and Selectivity |

| Target Compound Data | 2-Butanol: Yields MEK (>95% selectivity) |

| Comparator Or Baseline | 1-Butanol: Yields butyraldehyde/butyric acid |

| Quantified Difference | Complete divergence in reaction pathway and final product class |

| Conditions | Vapor-phase dehydrogenation over Cu/ZnO catalysts at 400–500 °C |

Procurement for MEK synthesis strictly requires the secondary alcohol isomer, as primary alcohols generate entirely different chemical families.

Thermal Processability: Liquid-State Handling and Solvent Recovery

2-Butanol offers a highly practical thermal processing window compared to its isomers. It boils at 99.5 °C, which allows for substantially lower energy consumption during solvent recovery via distillation compared to 1-butanol, which boils at 117.7 °C [1]. More critically for facility engineering, 2-butanol has a melting point of -114.7 °C, ensuring it remains a low-viscosity liquid under all standard ambient conditions. Conversely, tert-butanol melts at 25.6 °C, often solidifying in drums and transfer lines at room temperature, necessitating costly heat-traced infrastructure .

| Evidence Dimension | Melting and Boiling Points |

| Target Compound Data | 2-Butanol: MP -114.7 °C, BP 99.5 °C |

| Comparator Or Baseline | tert-Butanol: MP 25.6 °C; 1-Butanol: BP 117.7 °C |

| Quantified Difference | 140 °C lower melting point than tert-butanol; 18.2 °C lower boiling point than 1-butanol |

| Conditions | Standard atmospheric pressure (101.3 kPa) |

Eliminates the need for heated storage infrastructure required by tert-butanol while reducing the thermal energy budget for solvent removal compared to 1-butanol.

Solvent Partitioning: Hydrophilic-Lipophilic Balance for Extraction

In liquid-liquid extraction, the partition coefficient is dictated by water solubility. 2-Butanol exhibits a moderate water solubility of approximately 290 g/L at 20 °C [1]. This is significantly higher than 1-butanol (~73 g/L), allowing 2-butanol to more effectively dissolve and extract polar compounds from aqueous media [1]. However, unlike tert-butanol—which is infinitely miscible with water and therefore incapable of forming a biphasic extraction system without heavy salting-out—2-butanol naturally phase-separates, making it a highly effective solvent for aqueous two-phase systems (ATPS) [2].

| Evidence Dimension | Aqueous Solubility at 20 °C |

| Target Compound Data | 2-Butanol: ~290 g/L |

| Comparator Or Baseline | 1-Butanol: ~73 g/L; tert-Butanol: Fully miscible |

| Quantified Difference | 4x greater solubility than 1-butanol; retains phase separation unlike tert-butanol |

| Conditions | Aqueous extraction systems at 20 °C |

Enables the efficient extraction of polar molecules from aqueous streams while maintaining the distinct phase boundaries required for downstream separation.

Industrial Synthesis of Methyl Ethyl Ketone (MEK)

Due to its specific secondary alcohol structure, 2-butanol is the required feedstock for vapor-phase catalytic dehydrogenation to produce MEK, a process where primary alcohols like 1-butanol are chemically incompatible [1].

Aqueous Two-Phase Extraction of Polar Bio-Compounds

Leveraging its 290 g/L water solubility, 2-butanol serves as an effective organic phase for extracting polar metabolites and active pharmaceutical ingredients from fermentation broths, outperforming the less polar 1-butanol while avoiding the complete miscibility issues of tert-butanol [2].

Energy-Efficient Co-Solvent in Coatings and Resins

In the formulation of alkyd resins and lacquers, 2-butanol is selected over 1-butanol to lower the thermal energy required for curing and solvent evaporation, thanks to its lower boiling point (99.5 °C vs 117.7 °C)[3].

References

- [1] Keuler, J. N., et al. 'The dehydrogenation of 2-butanol over copper-based catalysts: optimising catalyst composition and determining kinetic parameters.' Applied Catalysis A: General 218.1-2 (2001): 171-180.

- [2] König, G., Reetz, M. T., & Thiel, W. '1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects.' The Journal of Physical Chemistry B, 122(27), 6962-6974 (2018).

- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 6568, 2-Butanol.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a strong, pleasant odor.

Color/Form

XLogP3

Boiling Point

99.5 °C

100 °C

211°F

Flash Point

24 °C (75 °F) (closed cup)

31 °C (open cup) /dl-2-butanol/

24 °C c.c.

75°F

Vapor Density

Relative vapor density (air = 1): 2.55

Density

0.8063 at 20 °C/4 °C

Relative density (water = 1): 0.81

0.81

LogP

0.61

log Kow= 0.61

0.6

Odor

Sweet

Wine odor liquid

Strong, pleasant odo

Melting Point

-114.7 °C

230 °C

-114 °C

-114.7°C

-115 °C

-175°F

Related CAS

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

18.33 mmHg

18.3 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 1.7

12 mmHg

Pictograms

Flammable;Irritant

Other CAS

13020-06-9

2269-22-9

15892-23-6

Associated Chemicals

2-Butanol (l);14898-79-4

2-Butanol (d);4221-99-2

Wikipedia

Use Classification

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

By reduction of 2-butanone: Chaikin, Brown, J Am Chem Soc 71, 122 (1949) ... by hydration of 2-butene or hydrocarbons containing butene: Dale et al, Ind Eng Chem 48, 913 (1956); Archibald, Mottern, US patent 2,543,820 (1951 to Standard Oil); Limerick, Wylie, US patent 2,776,324 (1957 to Shell). Prepn of L-form or D-form by hydroboration of cis-butene: Brown, US patent 3,078,313 (1963); Brown et al, J Am Chem Soc 86, 397 (1964).

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Mining (except oil and gas) and support activities

Miscellaneous manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Printing and related support activities

2-Butanol: ACTIVE

Analytic Laboratory Methods

A calculation method for the identification of indoor air pollutants analyzed by gas chromatography is described. It is based on correlation between the retention and the molecular properties of a substance.

NIOSH Method 1401. Determination of Alcohols by Gas Chromatography, Using a Flame Ionization Detector. Detection limit 1 mg/cu m.

Clinical Laboratory Methods

Storage Conditions

Interactions

ADDING 1 G/L OF PROPAN-1-OL, PROPAN-2-OL, BUTAN-1-OL, BUTAN-2-OL, ISOBUTANOL TO 40% ETHANOL IN ORANGE JUICE LOWERED AND DELAYED BLOOD ETHANOL MAX IN TEN 20-30 YR OLD MEN WHO DRANK 3.75 ML/KG OF SYNTHETIC BEVERAGE.

2-Butanol at high concentrations potentiated carbon tetrachloride liver toxicity in rodents, probably due to the enhancement of the biotransformation of carbon tetrachloride to cytotoxic metabolites by activation of selective cytochrome p450 isozymes.

Stability Shelf Life

Heat /contributes to instability/